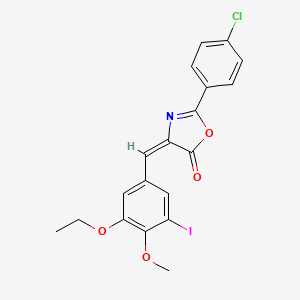
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide, commonly known as BMS-986177, is a novel small molecule that has gained attention due to its potential therapeutic applications in various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
BMS-986177 is a positive allosteric modulator of the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. BMS-986177 binds to a site on the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
BMS-986177 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is important for cognitive function. BMS-986177 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to the anxiolytic and antidepressant effects of BMS-986177.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986177 is its high selectivity for the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. This selectivity reduces the risk of off-target effects and makes it a valuable tool for studying the role of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide in various diseases. However, the synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques. Additionally, the high potency of BMS-986177 may make it difficult to achieve the desired concentration in in vitro experiments.
Orientations Futures
There are several potential future directions for research on BMS-986177. One area of interest is the use of BMS-986177 in the treatment of addiction. Preclinical studies have shown promising results in reducing cocaine and alcohol self-administration. Another area of interest is the use of BMS-986177 in the treatment of neurodegenerative diseases. BMS-986177 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of other positive allosteric modulators of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide based on the structure of BMS-986177. These compounds may have improved pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BMS-986177 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile and tert-butylcyclohexanone to form tert-butyl(4-tert-butylcyclohexyl)acetate. This intermediate is then converted to the corresponding acid and reacted with ethylenediamine to give BMS-986177. The synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques.
Applications De Recherche Scientifique
BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. BMS-986177 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, BMS-986177 has been investigated for its potential use in the treatment of addiction, such as cocaine and alcohol addiction.
Propriétés
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-5-7-16(12-13)21-18(23)17(22)20-15-10-8-14(9-11-15)19(2,3)4/h5-7,12,14-15H,8-11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIKQWFNMYRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)

![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
![3,4-dipropoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169918.png)

![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)